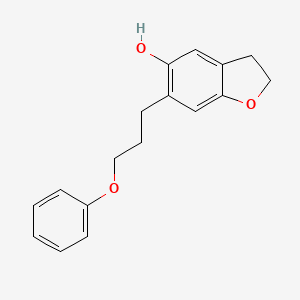
6-(3-Phenoxypropyl)-2,3-dihydro-1-benzofuran-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol is a chemical compound that belongs to the class of benzofurans This compound is characterized by the presence of a phenoxypropyl group attached to the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol typically involves multiple steps. One common method starts with the preparation of 3-phenoxypropyl bromide, which is then used as a key intermediate. The synthesis involves the following steps:
Preparation of 3-phenoxypropyl bromide: This is achieved by reacting phenol with halopropanol under alkaline conditions to generate 3-phenoxypropanol.
Formation of the benzofuran ring: The 3-phenoxypropyl bromide is then subjected to cyclization reactions to form the benzofuran ring structure, resulting in the formation of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenoxypropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which plays a crucial role in DNA replication and transcription . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol can be compared with other similar compounds, such as:
2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol: This compound also contains a benzofuran ring with similar substituents but differs in the position and type of substituents.
9-(2-hydroxy-3-phenoxypropyl)adenine: This compound has a similar phenoxypropyl group but is attached to an adenine base, giving it different biological properties.
The uniqueness of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
119794-95-5 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
6-(3-phenoxypropyl)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H18O3/c18-16-11-14-8-10-20-17(14)12-13(16)5-4-9-19-15-6-2-1-3-7-15/h1-3,6-7,11-12,18H,4-5,8-10H2 |
Clave InChI |
AJJARDBQFUEYGL-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC(=C(C=C21)O)CCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



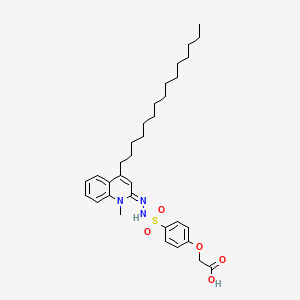
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)
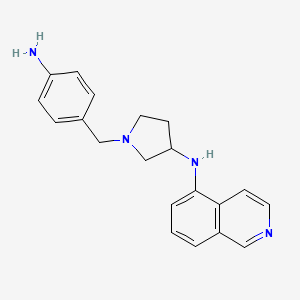
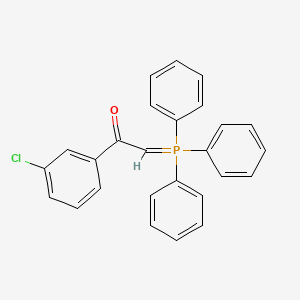
![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)
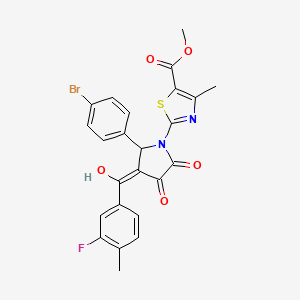
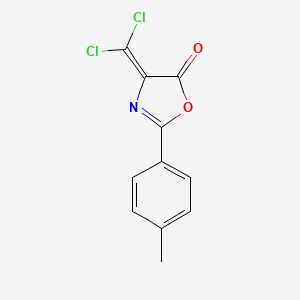
![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)

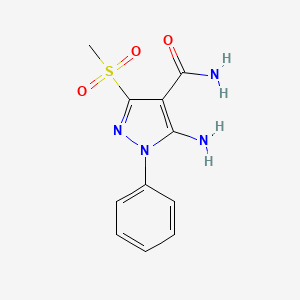
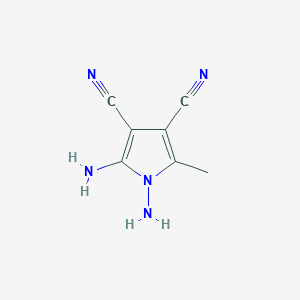
![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)

